molecular formula C12H10FNO3 B1589355 Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 26892-97-7

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1589355
CAS RN: 26892-97-7
M. Wt: 235.21 g/mol
InChI Key: LDZCUWZFXKDMHH-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H18FNO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 . This provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are not mentioned in the literature, similar compounds have been studied for their reactivity .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 339.37 .

Scientific Research Applications

Antibacterial Applications

Quinoline derivatives, such as these compounds, have shown significant antibacterial properties . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, making them effective against many strains resistant to other classes of antibacterials .

Anticancer Applications

Quinoline derivatives have also shown potential anticancer properties . The unique structure of these compounds allows them to interact with cancer cells in ways that can inhibit their growth and proliferation .

Anti-inflammatory Applications

These compounds have potential anti-inflammatory properties . They can interact with certain biological pathways to reduce inflammation, which can be beneficial in treating various inflammatory diseases .

Antioxidant Applications

Quinoline derivatives have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .

Antimalarial Applications

These compounds have shown potential as antimalarial agents . Quinoline derivatives can interfere with the life cycle of the malaria parasite, making them effective in treating and preventing malaria .

Anti-SARS-CoV-2 Applications

There is potential for these compounds to be used in the treatment of SARS-CoV-2 . Quinoline derivatives have shown promise in inhibiting the replication of the virus .

Antituberculosis Applications

These compounds have potential antituberculosis properties . They can interfere with the growth and reproduction of the tuberculosis bacteria, making them effective in treating tuberculosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCUWZFXKDMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441104
Record name Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

26892-97-7
Record name Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A1: The crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals intriguing intermolecular interactions. Pairs of molecules arrange themselves in an antiparallel fashion, facilitating weak C-H···O hydrogen bonds []. These pairs further engage in π-π interactions with neighboring molecules, collectively forming ribbon-like chains along the c-axis []. Theoretical calculations highlight that while electrostatic interactions are significant, they are counterbalanced by exchange-repulsion contributions. Consequently, dispersion interactions emerge as the dominant force within the crystal structure []. Additionally, weak C-F···H-C interactions involving fluorine atoms and neighboring ethyl groups are observed, with H···F separations ranging from 2.59 to 2.80 Å [].

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